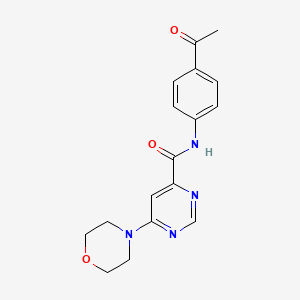![molecular formula C15H17N3O4 B2835907 N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide CAS No. 2224467-45-0](/img/structure/B2835907.png)
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various cancers.
作用機序
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins in the cell. HSP90 is overexpressed in cancer cells and is required for the stability and activity of various oncogenic proteins. By inhibiting HSP90, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide disrupts the stability and activity of these oncogenic proteins, leading to cancer cell death.
生化学的および生理学的効果
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been shown to have a selective inhibitory effect on cancer cells, with minimal toxicity to normal cells. In addition, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been shown to inhibit the growth of cancer cells that are resistant to other anticancer drugs, making it a promising candidate for combination therapy. N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has also been shown to inhibit the formation of new blood vessels in tumors, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one limitation of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration schedule for N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide.
将来の方向性
For N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide include the development of more water-soluble analogs and the optimization of dosing and administration schedules. In addition, further studies are needed to determine the efficacy of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide in combination with other anticancer drugs. Finally, clinical trials are needed to determine the safety and efficacy of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide in humans.
合成法
The synthesis of N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The first step involves the reaction of 3-methoxybenzoyl chloride with morpholine to form 3-methoxy-N-morpholinobenzamide. This intermediate is then reacted with 3-cyanopropionic acid to form N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide, also known as N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide.
科学的研究の応用
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has been extensively studied for its anticancer properties. Preclinical studies have shown that N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide has shown promising results in animal models of cancer, with significant tumor growth inhibition observed.
特性
IUPAC Name |
N-[2-(3-cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4/c1-21-13-4-2-3-11(7-13)15(20)17-9-14(19)18-5-6-22-10-12(18)8-16/h2-4,7,12H,5-6,9-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCIAHJSFRAMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(=O)N2CCOCC2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Cyanomorpholin-4-yl)-2-oxoethyl]-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2835824.png)
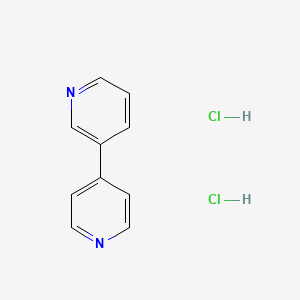
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methylbenzamide](/img/structure/B2835827.png)
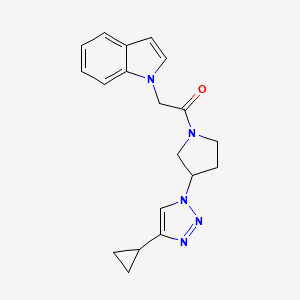
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butyramide](/img/structure/B2835831.png)
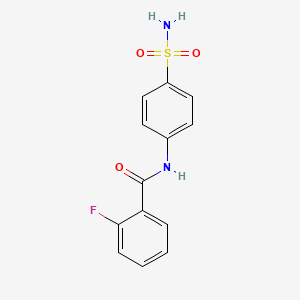
![[2-[[(2R,6S)-2,6-Dimethylmorpholin-4-yl]methyl]phenyl]methanamine;dihydrochloride](/img/structure/B2835834.png)
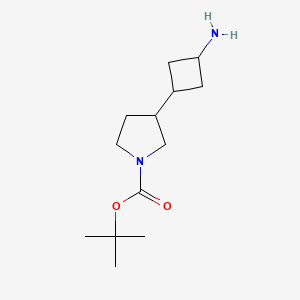
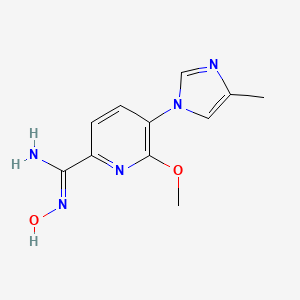
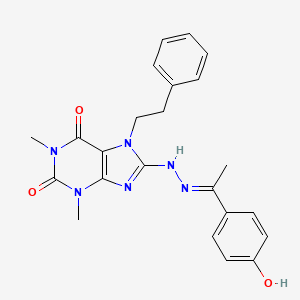
![2,3-Dihydrobenzo[b]furan-5-carbaldehyde oxime](/img/structure/B2835839.png)
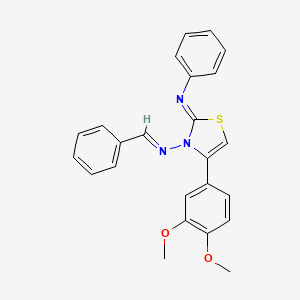
![3-Chloro-2-[2-(3-pyridinyl)vinyl]-5-(trifluoromethyl)pyridine](/img/structure/B2835845.png)
